molecular formula C21H30O B13420127 1,1-Ethylene-5alpha-androst-2-en-17-one

1,1-Ethylene-5alpha-androst-2-en-17-one

Cat. No.: B13420127
M. Wt: 298.5 g/mol
InChI Key: KQTZUFIFDBSGIH-YLQUGHGXSA-N
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Description

1,1-Ethylene-5α-androst-2-en-17-one is a synthetic steroid derivative characterized by an ethylene group at the 1,1-position and a ketone at the 17-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for muscle relaxants. Its synthesis from epiandrosterone, catalyzed by silica-supported sulfuric acid, achieves an 87.1% yield under optimized conditions (105°C, 5:1 catalyst-to-substrate ratio, 4.5% acidity) .

Properties

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethylspiro[5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-1,1'-cyclopropane]-17-one

InChI

InChI=1S/C21H30O/c1-19-11-9-17-15(16(19)7-8-18(19)22)6-5-14-4-3-10-21(12-13-21)20(14,17)2/h3,10,14-17H,4-9,11-13H2,1-2H3/t14-,15+,16+,17+,19+,20+/m1/s1

InChI Key

KQTZUFIFDBSGIH-YLQUGHGXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C5(CC5)C=CC4)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C5(CC5)C=CC4)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Ethylene-5alpha-androst-2-en-17-one involves several steps, starting from commercially available steroids. The synthetic route typically includes the formation of the cyclopropane ring at the 1,1-position of the androstane skeleton. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

1,1-Ethylene-5alpha-androst-2-en-17-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Androstane Derivatives

5α-Androst-2-en-17-one (CAS 963-75-7)
  • Structure : Shares the Δ² unsaturation and 17-ketone but lacks the 1,1-ethylene group.
  • Synthesis : Derived via dehydration of epiandrosterone .
  • Applications : Used in synthesizing 4α/4β-epoxy derivatives for aromatase and 5α-reductase inhibition studies .
  • NMR Data : δ 0.78 (s, 19-CH₃), 0.87 (s, 18-CH₃), 5.59 (m, 2-H and 3-H) .
17β-Hydroxy-2-oxa-5α-androstan-3-one
  • Structure : Oxygen replaces C2 in the A-ring, forming a lactone.
  • Bioactivity : Enhanced metabolic stability due to the ether linkage, making it resistant to hepatic degradation .

Functionalized Derivatives

3-Acetyl-5α-androst-2-en-17β-ol (CAS 17006-89-2)
  • Structure : Features a 3-acetyl group and 17β-hydroxyl instead of a 17-ketone.
1-Methylene-5α-androstan-3α-ol-17-one
  • Structure : A methylene group at C1 and a 3α-hydroxyl group.
  • Applications : Investigated as an impurity in oxandrolone synthesis, highlighting its role in steroidal drug quality control .

Functional Group Analysis

Compound Key Functional Groups Impact on Properties
1,1-Ethylene-5α-androst-2-en-17-one 1,1-Ethylene, Δ², 17-ketone Enhances planarity of the A-ring; increases reactivity toward nucleophilic additions at C17 .
5α-Androst-2-en-17-one Δ², 17-ketone Base structure for epoxy derivatives; moderate solubility in polar aprotic solvents .
17β-Hydroxy-2-oxa-5α-androstan-3-one 2-Oxa, 17β-hydroxy Improved metabolic stability; reduced susceptibility to oxidation .
3-Acetyl-5α-androst-2-en-17β-ol 3-Acetyl, 17β-hydroxy Higher logP value (predicted ~4.2) compared to ketone analogs (~3.5) .

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